molecular formula C24H19NO4 B2458683 cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate CAS No. 326007-56-1

cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate

Cat. No.: B2458683
CAS No.: 326007-56-1
M. Wt: 385.419
InChI Key: QRHKSIAVUBZUPG-RMKNXTFCSA-N
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Description

Cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Mechanism of Action

Target of Action

It’s known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensor systems . These systems are designed to interact with specific ions or molecules, suggesting that the compound could have a similar target interaction profile.

Mode of Action

It’s known that similar compounds in the benzo[de]isoquinoline-1,3-dione series exhibit the properties of highly effective fluorescent chemosensors for various cations . The principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect . This suggests that the compound might interact with its targets through a similar mechanism, inducing changes in their electronic states.

Pharmacokinetics

Similar compounds in the benzo[de]isoquinoline-1,3-dione series have been synthesized with various functional groups to increase their solubility and crystallinity , which could potentially enhance their bioavailability.

Action Environment

It’s known that the structure of similar compounds in the benzo[de]isoquinoline-1,3-dione series can be varied to adjust their effectiveness, selectivity, and other parameters , suggesting that the compound’s action could potentially be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate typically involves the reaction of cinnamyl alcohol with 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzo[de]isoquinoline compounds .

Scientific Research Applications

Cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and sensors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[de]isoquinoline derivatives such as:

  • 1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid methyl ester
  • Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes.

Uniqueness

Cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its cinnamyl group and the benzo[de]isoquinoline moiety contribute to its versatility in various chemical reactions and its potential as a multifunctional compound in scientific research.

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-21(29-16-6-9-17-7-2-1-3-8-17)14-15-25-23(27)19-12-4-10-18-11-5-13-20(22(18)19)24(25)28/h1-13H,14-16H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHKSIAVUBZUPG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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